Cas no 929972-64-5 (2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one)
2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
- 2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one
- 2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one
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- MDL: MFCD09040725
- Inchi: 1S/C13H13ClN2O5/c1-18-9-4-7(5-10(19-2)11(9)20-3)12-15-16-13(21-12)8(17)6-14/h4-5H,6H2,1-3H3
- InChI Key: HQHCBUSFLNNHBK-UHFFFAOYSA-N
- SMILES: C(=O)(C1=NN=C(C2=CC(OC)=C(OC)C(OC)=C2)O1)CCl
2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87202-1g |
2-chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
929972-64-5 | 1g |
$871.0 | 2023-09-02 | ||
| Enamine | EN300-87202-5g |
2-chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
929972-64-5 | 5g |
$2525.0 | 2023-09-02 | ||
| Enamine | EN300-87202-10g |
2-chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
929972-64-5 | 10g |
$3746.0 | 2023-09-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079921-1g |
2-Chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
929972-64-5 | 95% | 1g |
¥4305.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361526-50mg |
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one |
929972-64-5 | 95% | 50mg |
¥19764.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361526-100mg |
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one |
929972-64-5 | 95% | 100mg |
¥17942.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361526-250mg |
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one |
929972-64-5 | 95% | 250mg |
¥18738.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361526-500mg |
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one |
929972-64-5 | 95% | 500mg |
¥22572.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361526-1g |
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethan-1-one |
929972-64-5 | 95% | 1g |
¥21943.00 | 2024-04-25 | |
| Ambeed | A1137910-1g |
2-Chloro-1-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
929972-64-5 | 95% | 1g |
$627.0 | 2025-04-15 |
2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one Suppliers
2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-chloro-1-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one
2-Chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone: A Comprehensive Overview
The compound with CAS No. 929972-64-5, known as 2-chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorine substituent, a 1,3,4-oxadiazole ring, and a trisubstituted phenyl group. The combination of these structural elements contributes to its distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery and development. The 1,3,4-oxadiazole ring is a heterocyclic structure that is known for its ability to enhance the pharmacokinetic properties of molecules. In the case of 2-chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone, the presence of this ring enhances the molecule's stability and bioavailability. Furthermore, the trisubstituted phenyl group (specifically the 3,4,5-trimethoxyphenyl group) adds to the compound's complexity and potential for interaction with biological targets.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the oxadiazole ring through cyclization reactions and the subsequent introduction of the chlorine substituent. The use of advanced synthetic techniques has enabled researchers to optimize the synthesis process, making it more efficient and scalable for large-scale production.
From a biological standpoint, 2-chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone has shown promising activity in various assays. Recent research has demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes with high specificity. Such findings suggest that it could be developed into a novel anti-inflammatory agent with reduced side effects compared to existing drugs.
In addition to its enzymatic activity, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways that are overactive in cancer cells. Furthermore, the compound's ability to modulate the expression of key oncogenes and tumor suppressor genes makes it a compelling candidate for further exploration in oncology research.
The structural versatility of 2-chloro-1-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone also makes it an attractive scaffold for further chemical modifications. Researchers have explored substituent variations at different positions on the molecule to enhance its pharmacological properties. For example, replacing the chlorine atom with other halogens or introducing additional functional groups has been shown to modulate the compound's bioactivity and pharmacokinetics.
From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for assessing its safety and sustainability. Recent studies have focused on determining its biodegradability under various environmental conditions. Results indicate that under aerobic conditions in soil microcosms, 2-chloro...
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